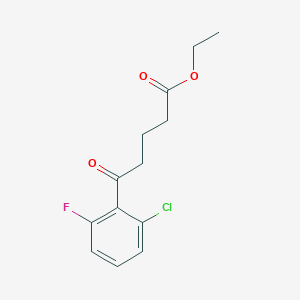
Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-(2-chloro-6-fluorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways.
相似化合物的比较
Similar Compounds
- Ethyl 5-(2-chlorophenyl)-5-oxovalerate
- Ethyl 5-(2-fluorophenyl)-5-oxovalerate
- Ethyl 5-(2-bromophenyl)-5-oxovalerate
Uniqueness
Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly alter its chemical properties and reactivity compared to compounds with only one type of halogen substituent
生物活性
Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article discusses its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Synthesis
Chemical Structure:
this compound features a chloro and a fluorine substituent on the phenyl ring, which may enhance its biological activity through increased binding affinity to target biomolecules.
Synthesis:
The synthesis typically involves the esterification of 5-(2-chloro-6-fluorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. This process can be optimized for industrial applications using continuous flow methods to improve efficiency and yield .
The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The chloro and fluoro groups enhance the compound's reactivity, allowing it to bind effectively to various enzymes or receptors. The ester moiety can undergo hydrolysis, releasing the active acid form that may interact with biological pathways, influencing cellular processes .
Therapeutic Potential
Research indicates that this compound has potential therapeutic applications, including:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit activity against drug-resistant bacterial strains, indicating potential as an antimicrobial agent .
- Antiviral Properties: Related compounds have shown significant inhibitory activity against HIV-1, suggesting that this compound may also possess antiviral properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of drug-resistant bacteria | |
| Antiviral | Inhibition of HIV-1 | |
| Cytotoxicity | Submicromolar activity in cancer cells |
Case Studies
-
Antimicrobial Activity Study:
A study evaluated the antimicrobial efficacy of structurally similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, highlighting the potential for this compound in treating resistant infections . -
Antiviral Activity Investigation:
Research on related compounds demonstrated potent activity against HIV-1, with some showing picomolar efficacy. The structure-function relationship was explored, revealing that specific substitutions significantly enhanced antiviral potency. This suggests that this compound may similarly impact viral replication pathways .
属性
IUPAC Name |
ethyl 5-(2-chloro-6-fluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-12(17)8-4-7-11(16)13-9(14)5-3-6-10(13)15/h3,5-6H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIILWUKPDWFGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














